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Introduction to 1-Linoleoyl Glycerol (Glyceryl
Monolinoleate)
1-Linoleoyl Glycerol (1-LG), commercially available as Maisine® CC, is a high-purity oily

vehicle composed of mono-, di-, and triglycerides of linoleic acid (C18:2) and oleic acid (C18:1).

[1][2] It is a key excipient in the formulation of lipid-based drug delivery systems (LBDDS),

particularly for poorly water-soluble drugs (BCS Class II and IV). Its unique composition, rich in

long-chain unsaturated fatty acids, makes it an excellent solubilizer for lipophilic active

pharmaceutical ingredients (APIs) and a powerful enhancer of oral bioavailability.[2][3]

The primary application of 1-LG is in the development of Self-Emulsifying Drug Delivery

Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-

Nanoemulsifying Drug Delivery Systems (SNEDDS).[2][3] These systems are isotropic

mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water

emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5] This

in-situ emulsification facilitates drug dissolution and absorption.

Mechanism of Bioavailability Enhancement
The primary mechanism by which 1-LG enhances the oral bioavailability of lipophilic drugs is

through the promotion of intestinal lymphatic transport.[2][6][7]
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Solubilization: 1-LG acts as a lipid vehicle, dissolving the lipophilic drug and maintaining it in

a solubilized state within the gastrointestinal (GI) tract.[1][2]

Emulsification: Upon contact with GI fluids, the SEDDS/SNEDDS formulation disperses into

fine droplets (nanometer to sub-micron range), increasing the surface area for drug release

and absorption.[4][8]

Digestion & Micelle Formation: The glycerides in 1-LG are hydrolyzed by intestinal lipases

into monoglycerides and free fatty acids. These digestion products, along with bile salts, form

mixed micelles that further solubilize the drug.[1][9]

Chylomicron Assembly: Long-chain fatty acids (like linoleic acid) and monoglycerides are

absorbed by enterocytes and re-esterified back into triglycerides.[7][10] These triglycerides

are then packaged with apolipoproteins to form large lipoprotein particles called

chylomicrons.[6][9]

Lymphatic Uptake: The lipophilic drug, partitioned within the lipid core of the chylomicrons, is

transported into the intestinal lymphatic system via the lacteals.[6][10]

Bypassing First-Pass Metabolism: By entering the systemic circulation via the thoracic duct,

the lymphatic system allows the drug to bypass the portal vein and the liver, thus avoiding

extensive first-pass metabolism, which is a major barrier for many oral drugs.[2][7]

Quantitative Data on 1-Linoleoyl Glycerol
Formulations
The following tables summarize quantitative data from various studies utilizing 1-Linoleoyl
Glycerol (Maisine® CC) and similar long-chain glycerides in self-emulsifying formulations.

Table 1: Formulation Composition and Physicochemical Characteristics
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Drug
Oil Phase
(1-LG)

Surfactan
t(s)

Co-
surfactan
t/Co-
solvent

Droplet
Size (nm)

PDI
Referenc
e

4,6,4′-

Trimethyla

ngelicin

(TMA)

10% (w/w)

Maisine®

CC

50% (w/w)

Cremophor

® EL

40% (w/w)

Transcutol

® HP

20-25 N/A [3]

Progestero

ne

50% (w/w)

Maisine®

CC (in a

1:1 ratio

with MCT)

40% (w/w)

Labrasol

10% (w/w)

Transcutol

HP

21.23 ±

0.30
N/A [8]

Berberine

Hydrochlori

de (BH)

Peceol

(Glyceryl

Monooleat

e)

Labrasol,

Gelucire

44/14

PEG400,

Glycerin
47.2 ± 0.10 <0.3 [4]

CRV431

Maisine®

CC (in a

1:1 ratio

with

Vitamin E)

Cremophor

RH40

Propylene

Glycol,

Transcutol,

Ethanol

~25 N/A [11]

PDI: Polydispersity Index; N/A: Not Available in search results.

Table 2: In Vivo Bioavailability Enhancement
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Drug
Formulation
Type

Key
Excipients

Bioavailabil
ity Increase
(vs.
Control)

Animal
Model

Reference

1-palmitoyl-2-

linoleoyl-3-

acetyl-rac-

glycerol

(PLAG)

S-SNEDDS

PLAG (as oily

drug), SLS,

HPMC,

Calcium

Silicate

~3-fold (AUC) Rats [12][13]

Berberine

Hydrochloride

(BH)

SMEDDS

Peceol,

Labrasol,

PEG400

1.63-fold

(AUC)
Rats [4]

S-SNEDDS: Solid Self-Nanoemulsifying Drug Delivery System; AUC: Area Under the Curve.

Experimental Protocols
Protocol 1: Formulation of a 1-LG Based SNEDDS
This protocol describes a general method for preparing a liquid Self-Nanoemulsifying Drug

Delivery System (SNEDDS) using 1-Linoleoyl Glycerol as the oil phase.

1. Materials and Equipment:

Active Pharmaceutical Ingredient (API)

1-Linoleoyl Glycerol (e.g., Maisine® CC) (Oil)

Surfactant (e.g., Cremophor® EL, Labrasol®)

Co-solvent/Co-surfactant (e.g., Transcutol® HP, Propylene Glycol)

Analytical balance

Glass vials

Vortex mixer
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Magnetic stirrer with heating plate

Water bath sonicator

2. Procedure:

Solubility Studies (Excipient Screening): a. Determine the saturation solubility of the API in

various oils, surfactants, and co-solvents to select the most suitable excipients. b. Add an

excess amount of API to a vial containing a known volume (e.g., 1 mL) of the excipient. c.

Vortex the mixture for 2 minutes and then shake in an isothermal shaker (e.g., at 37°C) for

48-72 hours to reach equilibrium. d. Centrifuge the samples (e.g., at 5000 rpm for 15

minutes) to separate the undissolved drug.[14] e. Dilute the supernatant with a suitable

solvent (e.g., methanol) and analyze the drug concentration using a validated analytical

method (e.g., UV-Vis Spectrophotometry or HPLC).[14]

Construction of Ternary Phase Diagrams (Optional but Recommended): a. To identify the

optimal concentration ranges of the components, construct a ternary phase diagram. b.

Prepare a series of blank formulations by mixing the oil (1-LG), surfactant, and co-solvent in

different weight ratios (from 10:0 to 0:10 for surfactant:co-solvent, while varying the oil

percentage). c. For each mixture, perform a visual assessment by diluting a small amount

(e.g., 100 µL) with a larger volume of water (e.g., 100 mL) in a beaker with gentle stirring. d.

Observe the formation of an emulsion. The regions that form clear or slightly bluish, stable

nanoemulsions are identified as the efficient self-emulsification region.[3]

Preparation of the Drug-Loaded SNEDDS Pre-concentrate: a. Based on the solubility studies

and/or phase diagram, select the desired ratio of oil, surfactant, and co-solvent. b. Accurately

weigh the required quantity of 1-Linoleoyl Glycerol into a clean glass vial. c. Add the pre-

weighed API to the oil and mix using a vortex mixer until the drug is completely dissolved.

Gentle heating (e.g., to 40°C) may be applied if necessary to facilitate dissolution.[14] d. Add

the required amounts of surfactant and co-solvent to the oily mixture. e. Vortex the mixture

for 5-10 minutes until a clear, homogenous isotropic mixture (the SNEDDS pre-concentrate)

is formed.[14] A brief sonication can be used to ensure homogeneity. f. Store the final

formulation in a tightly sealed container at room temperature, protected from light.
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Protocol 2: Physicochemical Characterization of
SNEDDS
1. Assessment of Self-Emulsification Time and Grade:

Add 500 mL of a relevant aqueous medium (e.g., distilled water, 0.1 N HCl, or pH 6.8

phosphate buffer) to a USP Type II dissolution apparatus.[15]

Maintain the temperature at 37 ± 0.5°C and set the paddle rotation speed to 50-100 rpm to

simulate gentle GI motility.[15][16]

Add a known amount (e.g., 0.5 mL) of the SNEDDS pre-concentrate dropwise into the

medium.[15]

Visually observe the emulsification process and record the time taken for the formulation to

form a homogenous emulsion.[17]

Grade the appearance (e.g., Grade A for rapid forming, clear/bluish emulsion; Grade B for

rapid forming, milky emulsion, etc.).[15]

2. Droplet Size and Zeta Potential Analysis:

Dilute the SNEDDS pre-concentrate with a suitable aqueous medium (e.g., 1:100 or 1:1000

ratio) to form the nanoemulsion.[16]

Gently mix by inverting the vial a few times.

Measure the mean droplet size, Polydispersity Index (PDI), and zeta potential using a

Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).[11][16]

Perform measurements in triplicate at a constant temperature (e.g., 25°C).[11]

3. In Vitro Drug Release Study:

Use a USP Type II dissolution apparatus with 900 mL of a suitable dissolution medium (e.g.,

simulated gastric or intestinal fluid).[14]
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Place a known quantity of the SNEDDS pre-concentrate (equivalent to a specific drug dose)

into a dialysis bag or directly into the medium.

Maintain the temperature at 37 ± 0.5°C and paddle speed at 100 rpm.[14]

Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120

minutes).[14]

Replace the withdrawn volume with fresh, pre-warmed medium.

Filter the samples through a 0.45 µm membrane filter and analyze the drug concentration

using a validated analytical method.[14]

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.jstage.jst.go.jp/article/cpb/63/6/63_c14-00326/_html/-char/ja
https://www.jstage.jst.go.jp/article/cpb/63/6/63_c14-00326/_html/-char/ja
https://www.jstage.jst.go.jp/article/cpb/63/6/63_c14-00326/_html/-char/ja
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SNEDDS Formulation Workflow
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Caption: Workflow for formulating a 1-LG based SNEDDS.
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Mechanism of Enhanced Bioavailability via Lymphatic Transport
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Caption: Bioavailability enhancement via lymphatic transport.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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